molecular formula C19H25NO5S B2741622 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 1018159-48-2

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No. B2741622
CAS RN: 1018159-48-2
M. Wt: 379.47
InChI Key: QREDQWUCTGQWPC-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide, also known as MEBS, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this process, 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide can help to regulate pH levels in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide has been found to have a range of biochemical and physiological effects, including the regulation of pH levels in the body, the inhibition of tumor growth, and the modulation of immune function. 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide has also been shown to have anti-inflammatory properties, which may make it a valuable tool for investigating the role of inflammation in various disease processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide in lab experiments is that it has a high affinity for carbonic anhydrase enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biochemical and physiological processes. However, one limitation of using 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide is that it can be difficult to synthesize, which may limit its availability for use in research.

Future Directions

There are a number of potential future directions for research involving 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide. One area of focus could be on investigating the role of 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide in regulating pH levels in the body, and how this may impact various physiological processes. Another area of focus could be on investigating the potential anti-tumor effects of 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide, and how it may be used to develop new cancer therapies. Additionally, further research could be done to investigate the potential anti-inflammatory properties of 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide, and how it may be used to treat inflammatory diseases.

Synthesis Methods

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide can be synthesized through a multi-step process starting with the reaction of 2-ethoxyaniline with p-toluenesulfonyl chloride to form 2-ethoxy-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form 2,5-diethoxy-N-(4-methylbenzenesulfonyl)-2'-ethoxyaniline, which is then reacted with 2-ethoxyphenyl isocyanate to form 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide.

Scientific Research Applications

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide as a tool for investigating the role of sulfonamide compounds in various biochemical and physiological processes. 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzene-1-sulfonamide has been shown to have a high affinity for carbonic anhydrase enzymes, which play a key role in regulating pH levels in the body.

properties

IUPAC Name

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-5-23-16-11-9-8-10-15(16)20-26(21,22)19-13-17(24-6-2)14(4)12-18(19)25-7-3/h8-13,20H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDQWUCTGQWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide

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